molecular formula C16H21NO4 B1287136 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate CAS No. 310454-53-6

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Cat. No. B1287136
M. Wt: 291.34 g/mol
InChI Key: NJRONXOELMBCSE-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmacologically active compounds. The benzyl group attached to the nitrogen of the piperidine ring often imparts significant biological activity to these molecules, as evidenced by the various studies on related compounds .

Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, has been extensively studied. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, with variations in the substituents leading to changes in biological activity . Another study describes the synthesis of 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives, highlighting the importance of the nitrogen atom's substituents in enhancing activity . Additionally, methods for the asymmetric synthesis of related piperidine-1,3-dicarboxylates have been developed, which are valuable for the synthesis of nociceptin antagonists . Microbial reduction has also been employed to synthesize stereospecific piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using various spectroscopic techniques. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was studied using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) was used to optimize geometrical parameters and assign vibrational frequencies. The study also included HOMO-LUMO bandgap energy analysis and molecular docking to assess anticancer activity . The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined using X-ray crystallography .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that modify their structure and biological properties. For instance, the introduction of bulky moieties or phenyl groups has been shown to enhance anti-acetylcholinesterase activity . The transformation of primary alcohols to tosylates and subsequent nucleophilic substitution reactions has been used to create pharmacologically interesting 2,5-substituted piperidines . Additionally, the unexpected synthesis of a cyclohexane derivative through a three-component condensation reaction involving piperidine has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, melting point, and reactivity. The studies on related compounds provide insights into how structural modifications can lead to changes in these properties. For example, the introduction of a benzoyl group and other substituents can significantly alter the compound's reactivity and selectivity towards biological targets . The use of DFT and other computational methods helps predict and understand these properties in detail .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Safety And Hazards

This compound is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

properties

IUPAC Name

1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRONXOELMBCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592327
Record name 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

CAS RN

310454-53-6
Record name 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl ethyl piperidine-1,3-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a room temperature solution of 4.05 g (25.8 mmoles) of ethyl nipecotate and 4.33 g (51.5 mmoles) of NaHCO3 in water (26 mL) was added benzyl chloroformate (4.1 mL, 28.3 mmol). The reaction mixture was stirred at 23° C. under an atmosphere of N2 overnight. The crude products were diluted with water, extracted with Et2O, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→70:30 hexane:EtOAc) to yield the title compound as a clear colorless oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
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4.33 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
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Quantity
26 mL
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solvent
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[Compound]
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crude products
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g, 86% yield) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
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100 mL
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reactant
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4.5 mL
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. was added to ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF:water (100 mL). The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate, 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g 86% yield) as an oil.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
50 mL
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solvent
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100 mL
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solvent
Reaction Step Three

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